molecular formula C21H18F3N7OS B11513483 2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11513483
M. Wt: 473.5 g/mol
InChI Key: PQXBNZLPMLLUBP-UHFFFAOYSA-N
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Description

2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that features a unique combination of functional groups, including an amino group, a morpholine ring, a triazine ring, and a thieno[2,3-b]pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the triazine ring: This can be accomplished through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate amine.

    Attachment of the morpholine ring: This step typically involves a nucleophilic substitution reaction with morpholine.

    Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The compound may bind to specific receptors or enzymes, modulating their activity.

    Inhibiting or activating pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

    Interacting with cellular components: The compound may interact with cellular components such as DNA, RNA, or proteins, affecting their function and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is unique due to its combination of functional groups and its potential for diverse biological activities. The presence of the morpholine ring, triazine ring, and thieno[2,3-b]pyridine core contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H18F3N7OS

Molecular Weight

473.5 g/mol

IUPAC Name

2-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C21H18F3N7OS/c22-21(23,24)12-10-13(11-4-2-1-3-5-11)27-18-14(12)15(25)16(33-18)17-28-19(26)30-20(29-17)31-6-8-32-9-7-31/h1-5,10H,6-9,25H2,(H2,26,28,29,30)

InChI Key

PQXBNZLPMLLUBP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CC=C5)N

Origin of Product

United States

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